3,6-Dimethylimidazo[1,2-A]pyridine
Overview
Description
3,6-Dimethylimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 78132-62-4 and a molecular weight of 146.19 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
Imidazopyridine is synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Molecular Structure Analysis
The linear formula of 3,6-Dimethylimidazo[1,2-A]pyridine is C9H10N2 .Chemical Reactions Analysis
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethylimidazo[1,2-A]pyridine include a molecular weight of 146.19 and a linear formula of C9H10N2 .Scientific Research Applications
Application Summary
Imidazo[1,2-a]pyridines, including 3,6-Dimethylimidazo[1,2-A]pyridine, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Methods of Application
The methods of application include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Results or Outcomes
The results of these methods have led to the construction of various imidazo[1,2-a]pyridine derivatives, expanding their potential applications in organic synthesis and pharmaceutical chemistry .
2. Antituberculosis Agents
Application Summary
Imidazo[1,2-a]pyridine analogues, including 3,6-Dimethylimidazo[1,2-A]pyridine, have been recognized as potential antituberculosis agents . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Methods of Application
The development of these anti-TB compounds involves various scaffold hopping strategies, structure-activity relationship studies, and mode-of-action analyses .
Results or Outcomes
The results have shown that some imidazo[1,2-a]pyridine compounds can lead to a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,6-dimethylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-10-5-8(2)11(9)6-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRVGQVEMXVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylimidazo[1,2-A]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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